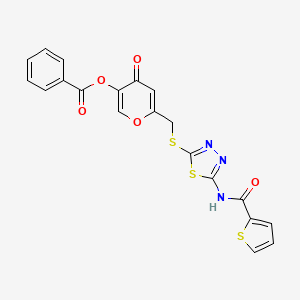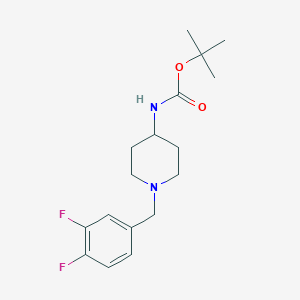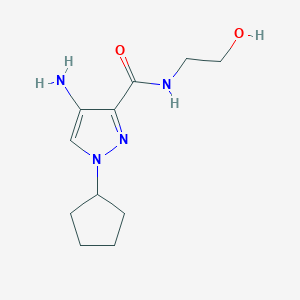
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a complex organic compound. This compound belongs to the class of heterocyclic compounds containing pyran and thiadiazole rings. Its diverse structure makes it interesting for various chemical, biological, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the thiophene-2-carboxamido group, which is then integrated into the 1,3,4-thiadiazole ring. This process involves cyclization reactions under high-temperature conditions with specific catalysts.
The pyran ring is introduced through a condensation reaction. The conditions generally require acidic or basic catalysts to facilitate ring formation.
The final step involves attaching the benzoate group via esterification reactions. Typical reagents include benzoic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).
For large-scale production, continuous flow synthesis is often preferred due to its efficiency and ability to maintain consistent reaction conditions.
Batch processing may be used for smaller quantities, with strict controls over temperature and reagent concentrations to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the thiadiazole and thiophene groups.
Reduction: Reduction reactions can modify the oxygen-containing functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation typically yields sulfoxides and sulfones.
Reduction can produce alcohols and amines.
Substitution reactions can lead to various functionalized derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studies on reaction mechanisms involving pyran and thiadiazole rings.
Investigated for its antimicrobial and antifungal properties due to the presence of thiadiazole and thiophene moieties.
Potential use in biochemical assays for enzyme inhibition studies.
Explored as a candidate for drug development, particularly in targeting bacterial infections and inflammatory diseases.
Research on its role as an anticancer agent due to its ability to interfere with cellular pathways.
Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Used in the design of novel catalysts for chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules. The thiadiazole and thiophene groups can form strong interactions with enzyme active sites, inhibiting their function.
Molecular targets include bacterial cell walls, where it disrupts synthesis processes, and cancer cell pathways, where it can trigger apoptosis.
Pathways involved often include oxidative stress and inhibition of key enzymes like proteases and kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-oxo-4H-pyran derivatives
Thiadiazole derivatives like 2-amino-1,3,4-thiadiazole
Thiophene carboxamides
The combination of pyran, thiadiazole, and thiophene rings in a single molecule is relatively rare, giving this compound unique properties.
Its structure allows for multifunctional interactions, making it more versatile in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S3/c24-14-9-13(27-10-15(14)28-18(26)12-5-2-1-3-6-12)11-30-20-23-22-19(31-20)21-17(25)16-7-4-8-29-16/h1-10H,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZHQLPRDGYEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)



![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)
![N'-(3-CHLORO-4-FLUOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE](/img/structure/B2658500.png)


